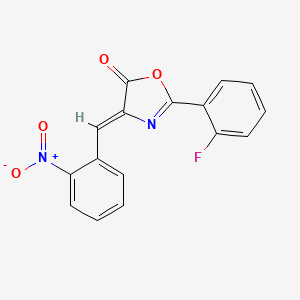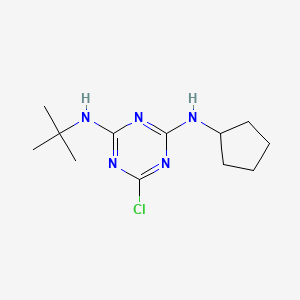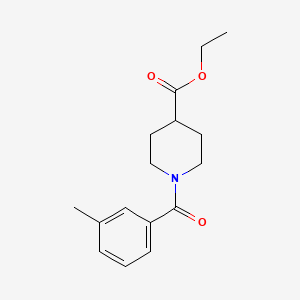
3-anilino-1-(5-methyl-2-furyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-1-(5-methyl-2-furyl)-1-propanone, also known as MAFP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
科学的研究の応用
3-anilino-1-(5-methyl-2-furyl)-1-propanone has been used in a variety of scientific research applications. One of the most common uses of 3-anilino-1-(5-methyl-2-furyl)-1-propanone is as a selective inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a key role in the production of arachidonic acid, a precursor to a variety of inflammatory mediators. By inhibiting cPLA2, 3-anilino-1-(5-methyl-2-furyl)-1-propanone can help to reduce inflammation in a variety of disease states.
In addition to its use as a cPLA2 inhibitor, 3-anilino-1-(5-methyl-2-furyl)-1-propanone has also been studied for its potential as a tool for studying endocannabinoid signaling. This compound has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, 3-anilino-1-(5-methyl-2-furyl)-1-propanone can help to increase the levels of anandamide in the body, which can have a variety of effects on the endocannabinoid system.
作用機序
The mechanism of action of 3-anilino-1-(5-methyl-2-furyl)-1-propanone is complex and involves the inhibition of specific enzymes. As mentioned above, 3-anilino-1-(5-methyl-2-furyl)-1-propanone inhibits cPLA2 and FAAH, which results in a reduction in the production of inflammatory mediators and an increase in the levels of endocannabinoids, respectively. In addition to these effects, 3-anilino-1-(5-methyl-2-furyl)-1-propanone has also been found to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
3-anilino-1-(5-methyl-2-furyl)-1-propanone has a variety of biochemical and physiological effects. As a cPLA2 inhibitor, 3-anilino-1-(5-methyl-2-furyl)-1-propanone can help to reduce inflammation in a variety of disease states, including arthritis, asthma, and cardiovascular disease. In addition, 3-anilino-1-(5-methyl-2-furyl)-1-propanone's inhibition of FAAH can have a variety of effects on the endocannabinoid system, including pain relief, appetite stimulation, and mood regulation.
実験室実験の利点と制限
One of the main advantages of using 3-anilino-1-(5-methyl-2-furyl)-1-propanone in lab experiments is its specificity. This compound has been found to selectively inhibit cPLA2 and FAAH, which makes it a valuable tool for studying the roles of these enzymes in various disease states. However, there are also some limitations to using 3-anilino-1-(5-methyl-2-furyl)-1-propanone in lab experiments. For example, this compound can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
将来の方向性
There are many potential future directions for research on 3-anilino-1-(5-methyl-2-furyl)-1-propanone. One area of interest is the development of more efficient synthesis methods for this compound. In addition, researchers are interested in exploring the potential of 3-anilino-1-(5-methyl-2-furyl)-1-propanone as a therapeutic agent for a variety of disease states, including inflammation, pain, and mood disorders. Finally, there is also interest in using 3-anilino-1-(5-methyl-2-furyl)-1-propanone as a tool for studying the endocannabinoid system and its role in various physiological processes.
合成法
The synthesis of 3-anilino-1-(5-methyl-2-furyl)-1-propanone involves the reaction of aniline with 5-methyl-2-furanone in the presence of a catalyst. This reaction results in the formation of 3-anilino-1-(5-methyl-2-furyl)-1-propanone. The purity of the synthesized compound can be improved through recrystallization.
特性
IUPAC Name |
3-anilino-1-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-7-8-14(17-11)13(16)9-10-15-12-5-3-2-4-6-12/h2-8,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDYJGQKDXZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1-(5-methyl-2-furyl)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)

![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)





![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)